N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}furan-2-carboxamide
CAS No.: 1091105-39-3
Cat. No.: VC11954575
Molecular Formula: C17H18FNO3
Molecular Weight: 303.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1091105-39-3 |
|---|---|
| Molecular Formula | C17H18FNO3 |
| Molecular Weight | 303.33 g/mol |
| IUPAC Name | N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C17H18FNO3/c18-14-5-3-13(4-6-14)17(7-10-21-11-8-17)12-19-16(20)15-2-1-9-22-15/h1-6,9H,7-8,10-12H2,(H,19,20) |
| Standard InChI Key | NIOPOROHCJDQPO-UHFFFAOYSA-N |
| SMILES | C1COCCC1(CNC(=O)C2=CC=CO2)C3=CC=C(C=C3)F |
| Canonical SMILES | C1COCCC1(CNC(=O)C2=CC=CO2)C3=CC=C(C=C3)F |
Introduction
Synthesis and Preparation
The synthesis of N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}furan-2-carboxamide would typically involve a multi-step process:
-
Preparation of the Oxane Ring: This might involve the reaction of a suitable precursor with a 4-fluorophenyl group.
-
Introduction of the Furan-2-carboxamide Moiety: This could be achieved through a coupling reaction involving a furan-2-carboxylic acid derivative and the oxane intermediate.
Potential Applications
While specific applications for this compound are not documented, similar compounds are often explored for their biological activity, such as:
-
Pharmaceuticals: Compounds with furan and amide functionalities are sometimes investigated for their potential as therapeutic agents.
-
Materials Science: The unique structure might also be of interest in materials chemistry, particularly in the development of new polymers or organic materials.
Research Findings and Data
Given the lack of specific data on N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}furan-2-carboxamide, we can consider analogous compounds for insights into potential properties and applications.
| Compound | Molecular Weight | Potential Applications |
|---|---|---|
| N-{[4-(morpholin-4-yl)thian-4-yl]methyl}furan-3-carboxamide | 310.4 g/mol | Pharmaceutical, Materials Science |
| N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide | 351.4 g/mol | Biological Activity Studies |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume